N-benzyl-2-(2-phenoxyethoxy)ethanamine;oxalic acid
Overview
Description
N-benzyl-2-(2-phenoxyethoxy)ethanamine;oxalic acid is a useful research compound. Its molecular formula is C19H23NO6 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-2-(2-phenoxyethoxy)ethanamine oxalate is 361.15253745 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neurochemical Pharmacology and Drug Discovery
The study by Eshleman et al. (2018) delves into the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, elucidating their high potency as agonists at 5-HT2A receptors. This research underscores the compounds' biochemical pharmacology consistent with hallucinogenic activity, providing a foundation for understanding the molecular interactions and potential therapeutic applications of related chemical structures, including N-benzyl-2-(2-phenoxyethoxy)ethanamine oxalate in neuroscience and pharmacology (Eshleman et al., 2018).
Synthetic Chemistry and Material Science
A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine is discussed by Luo et al. (2008), highlighting the chemical synthesis techniques and the economic efficiency of producing intermediates for pharmaceutical applications. This insight into synthetic pathways and intermediate production can be extrapolated to the synthesis and application of N-benzyl-2-(2-phenoxyethoxy)ethanamine oxalate in creating new materials or pharmaceutical compounds (Luo et al., 2008).
Environmental Science and Toxicology
Research on the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by laccase of Coriolus versicolor by Kawai et al. (1988) provides insights into the environmental degradation and potential bioremediation applications of phenolic compounds. Understanding the biodegradation pathways of similar compounds can inform environmental science research and applications in pollution control and ecosystem management (Kawai et al., 1988).
Analytical Chemistry
The analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs by Zuba and Sekuła (2013) highlights the importance of advanced analytical methods in identifying and characterizing psychoactive substances. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are crucial in the analysis of complex organic compounds, including N-benzyl-2-(2-phenoxyethoxy)ethanamine oxalate, for forensic and research purposes (Zuba & Sekuła, 2013).
Properties
IUPAC Name |
N-benzyl-2-(2-phenoxyethoxy)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.C2H2O4/c1-3-7-16(8-4-1)15-18-11-12-19-13-14-20-17-9-5-2-6-10-17;3-1(4)2(5)6/h1-10,18H,11-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFRDAYYTNPMTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOCCOC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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